![molecular formula C28H42O4 B2414821 [4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate CAS No. 328117-33-5](/img/structure/B2414821.png)

[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

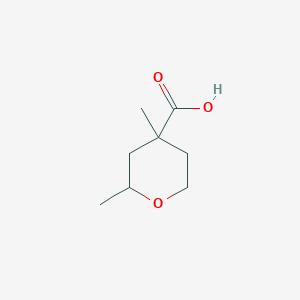

The compound seems to be a derivative of 4-tert-Butylcyclohexene and 4-tert-Butylcyclohexanecarbaldehyde . These are organic compounds with the molecular formulas C10H18 and C11H20O , respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For example, the bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

- Transfer Hydro-tert-Butylation : Cyclohexa-1,4-dienes with a tert-butyl group, similar to the compound , have been used in transfer hydro-tert-butylation, presenting a new way of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

- Synthesis of Benzyl Carbamates : An efficient enantioselective synthesis of benzyl carbamates using a similar tert-butoxycarbonylamino compound highlights the utility in synthesizing potent CCR2 antagonists (Campbell et al., 2009).

Polymer Science

- Synthesis of Poly(bisbenzothiazole)s : A monomer bearing the 4-tert-butylcyclohexylidene group was used in the synthesis of aromatic poly(bisbenzothiazole)s, demonstrating good solubility and thermal stability, and potential for fluorescence emission (Huang, Xu, & Yin, 2006).

Electrochemistry

- Donor–Acceptor–Donor Type Polymers : A benzimidazole unit similar to the tert-butyl compound was synthesized and its electrochemical properties were studied, showing potential applications in polymer synthesis (Ozelcaglayan et al., 2012).

Material Science

- Synthesis of Cyclohexane β-Keto Esters : A methodology involving potassium tert-butoxide, related to the tert-butyl group in the compound, was developed for synthesizing cyclohexane β-keto esters, a building block in natural products synthesis and medicinal chemistry (Degraffenreid et al., 2007).

Chemical Reactions and Mechanisms

- Photogeneration and Reactivity of Aryl Cations : Studies on the photochemistry of tert-butyl phenylazocarboxylates, which are structurally similar, revealed insights into nucleophilic substitutions and radical reactions, broadening the scope of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Propiedades

IUPAC Name |

[4-(4-tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-27(2,3)21-11-7-19(8-12-21)25(29)31-23-15-17-24(18-16-23)32-26(30)20-9-13-22(14-10-20)28(4,5)6/h15-22H,7-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXRLKLUVGBJCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)

![N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2414746.png)

![5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2414747.png)

![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)